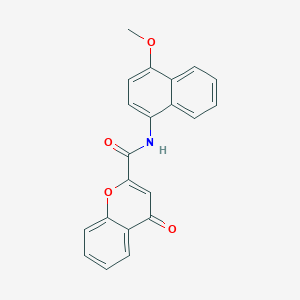

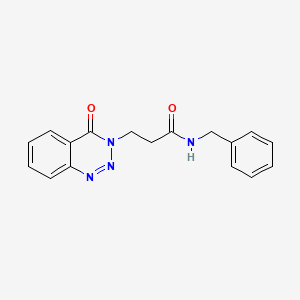

N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide (MNC) is a small molecule that has attracted significant attention in recent years due to its potential applications in the fields of medicinal chemistry and drug discovery. MNC is a member of the chromene family of compounds, which are characterized by their heterocyclic ring structures and are known to possess a wide range of biological activities. MNC has been extensively studied for its potential therapeutic effects in various disease models, including cancer, inflammation, and neurodegenerative diseases.

Mechanism of Action

Target of Action

Related compounds such as n,n-bis(4-methoxyphenyl)naphthalen-2-amine derivatives have been used as hole-transporting materials (htms) in perovskite solar cells .

Mode of Action

It can be inferred from related compounds that they interact with their targets by facilitating the transport of holes (positive charges) from the perovskite layer to the metal electrodes in solar cells .

Biochemical Pathways

In the context of perovskite solar cells, the compound likely influences the electron-hole recombination process .

Result of Action

Related compounds have been shown to improve the power conversion efficiency of perovskite solar cells by enhancing hole mobility and film morphology .

Action Environment

The action, efficacy, and stability of N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide would be influenced by various environmental factors. For instance, in the context of solar cells, factors such as light intensity, temperature, and humidity could potentially affect its performance .

Advantages and Limitations for Lab Experiments

N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide is a small molecule that is relatively easy to synthesize and purify, making it an ideal candidate for laboratory experiments. However, it is important to note that N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide is a potent compound, and caution should be taken when handling it in the laboratory.

Future Directions

The potential therapeutic applications of N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide are still being explored. Future research should focus on further elucidating the precise molecular mechanisms of action of N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide, as well as identifying potential new therapeutic targets and applications. Additionally, further research should be conducted to explore the potential synergistic effects of N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide in combination with other compounds or drugs. Finally, further research should be conducted to evaluate the safety and efficacy of N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide in clinical trials.

Synthesis Methods

N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide can be synthesized via a three-step synthesis process. The first step involves the condensation of 4-methoxynaphthalene-1-carbaldehyde with 2-amino-4-methylthiazole to form the chromene intermediate. The second step is the oxidation of the intermediate with a mild oxidizing agent such as potassium permanganate to form the desired N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide product. The third step is the purification of the N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide product by recrystallization or column chromatography.

Scientific Research Applications

N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide has been widely studied for its potential therapeutic effects in various disease models. In cancer, N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide has been found to inhibit the growth of various cancer cell lines, including ovarian, breast, and melanoma cells. In inflammation, N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide has been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases. In neurodegenerative diseases, N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide has been found to protect against neuronal damage and improve cognitive function in animal models of Alzheimer’s and Parkinson’s diseases.

properties

IUPAC Name |

N-(4-methoxynaphthalen-1-yl)-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO4/c1-25-18-11-10-16(13-6-2-3-7-14(13)18)22-21(24)20-12-17(23)15-8-4-5-9-19(15)26-20/h2-12H,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFDZBCCOHRVODF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-butyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaen-9-yl}-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B6524139.png)

![methyl 3-[4-(methoxycarbonyl)benzamido]-5-phenylthiophene-2-carboxylate](/img/structure/B6524148.png)

![2-[(2-methylphenyl)methyl]-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one](/img/structure/B6524191.png)

![N-[4-(adamantan-1-yl)-2-methylphenyl]-2,4-dimethoxybenzamide](/img/structure/B6524205.png)

![methyl 4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate](/img/structure/B6524241.png)

![N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B6524242.png)

![6-(3-bromophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B6524247.png)